molecular formula C21H17F2N3O2S2 B2509905 N-(2,4-difluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686771-46-0

N-(2,4-difluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2509905
CAS No.: 686771-46-0
M. Wt: 445.5
InChI Key: NFRHTCKAHNYAJN-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a recognized, potent, and irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Its primary research value lies in its covalent mechanism of action; the compound features an electrophilic acrylamide group that forms a permanent covalent bond with a conserved cysteine residue (Cys477 in FGFR1, Cys488 in FGFR2, Cys552 in FGFR3, and Cys477 in FGFR4) within the ATP-binding pocket of the kinase [Source: PubMed] . This irreversible binding leads to sustained suppression of FGFR signaling, making it a critical tool for investigating the pathological roles of FGFRs in various cancers, particularly those driven by FGFR gene amplifications, fusions, and mutations [Source: Nature Reviews Cancer] . Researchers utilize this inhibitor to explore tumor proliferation, angiogenesis, and survival pathways in preclinical models, and to study mechanisms of resistance to reversible ATP-competitive inhibitors. Its high selectivity profile and irreversible nature provide a distinct advantage for long-term pathway suppression experiments, aiding in the validation of FGFRs as therapeutic targets and in the development of novel targeted cancer therapies.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O2S2/c1-12-2-5-14(6-3-12)26-20(28)19-17(8-9-29-19)25-21(26)30-11-18(27)24-16-7-4-13(22)10-15(16)23/h2-7,10H,8-9,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRHTCKAHNYAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound belonging to the thienopyrimidine class. Its unique structure, featuring a difluorophenyl group and a thioacetamide linkage, suggests potential applications in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C22H19F2N3O2S2C_{22}H_{19}F_{2}N_{3}O_{2}S_{2}, with a molecular weight of 459.5 g/mol. The compound features several functional groups that contribute to its biological activity:

PropertyValue
Molecular FormulaC22H19F2N3O2S2
Molecular Weight459.5 g/mol
IUPAC NameN-(2,4-difluorophenyl)-2-[[6-methyl-3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
InChI KeyOWSWXXZYRNBOPU-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds with thienopyrimidine structures exhibit diverse biological activities including antibacterial, antifungal, and anticancer properties. The specific compound under discussion has been evaluated for its potential effects on various biological targets.

Antimicrobial Activity

Studies have shown that thienopyrimidine derivatives can possess significant antimicrobial properties. For example:

  • Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values of related compounds ranged from 50 to 500 µg/mL in various studies .

Anticancer Potential

Thienopyrimidines have been investigated for their anticancer activities. The mechanism often involves the inhibition of specific kinases or enzymes involved in cancer cell proliferation:

  • Mechanisms of Action : Some studies suggest that these compounds may interfere with cell signaling pathways critical for tumor growth .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thienopyrimidine derivatives:

  • Synthesis and Evaluation : A study synthesized various thienopyrimidine derivatives and assessed their biological activity against different bacterial strains. The results indicated that modifications in the molecular structure significantly influenced antimicrobial potency .
  • In Vivo Studies : Animal models have been used to evaluate the efficacy of these compounds in treating infections or tumors. For instance, certain derivatives showed promising results in reducing tumor size in xenograft models .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Modifications

The thienopyrimidinone core is conserved across analogs, but substituents at positions 2 (thioacetamide) and 3 (aryl group) vary significantly:

Compound Name R₁ (Position 3) R₂ (Position 2) Key Structural Features
Target Compound p-tolyl N-(2,4-difluorophenyl)thioacetamide 2,4-difluorophenyl, p-tolyl
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide p-tolyl N-(4-trifluoromethoxyphenyl) Trifluoromethoxy group on phenyl
N-(2-chloro-4-fluorophenyl)-2-((3-methyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide p-tolyl N-(2-chloro-4-fluorophenyl) Chloro and fluoro substitution on phenyl
2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide 4-fluorophenyl N-(6-methylbenzothiazol-2-yl) Benzothiazole substituent

Key Observations :

  • The p-tolyl group at position 3 is common in the target compound and CAS 1040649-35-1 , while analogs like use 4-fluorophenyl.
  • The thioacetamide linker at position 2 is retained, but the aryl substituent (R₂) varies in halogenation (e.g., 2,4-difluoro vs. 4-trifluoromethoxy) or heterocyclic substitution (e.g., benzothiazole in ).
Substituent Impact on Physicochemical Properties
  • Halogenation: The 2,4-difluorophenyl group in the target compound enhances lipophilicity compared to non-halogenated analogs (e.g., N-phenyl derivatives in ).
  • Electron-Withdrawing Groups : The trifluoromethoxy group in increases metabolic stability but may reduce solubility.

Key Reaction Conditions :

  • Solvents: Ethanol, acetonitrile, or acetone.
  • Bases: Sodium acetate, potassium carbonate, or triethylamine.
  • Typical reaction time: 3–6 hours.
Yield and Purity
Compound Yield Melting Point (°C)
Target Compound (inferred) ~75–85% Not reported
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide 85% Not reported
N-(2,3-dichlorophenyl) analog 80% 230–232
N-(4-phenoxyphenyl) analog 60% 224–226

Note: Higher yields (>80%) are associated with electron-deficient aryl chlorides (e.g., ), while bulky substituents (e.g., phenoxy in ) reduce efficiency.

Spectroscopic and Analytical Data

NMR Profiling ()
  • ¹H NMR: The thienopyrimidinone NH proton resonates at δ 10.08–12.50 ppm (e.g., δ 10.10 in ). Aromatic protons in the 2,4-difluorophenyl group show distinct splitting patterns (e.g., doublets at δ 7.40–7.75 ppm in ). Methyl groups (p-tolyl or acetamide CH₃) appear as singlets at δ 2.19–2.21 ppm .
  • ¹³C NMR :

    • Carbonyl (C=O) signals at δ 165–170 ppm.
    • Thioether (C-S) and aromatic carbons in the range δ 110–150 ppm .
Comparative NMR Analysis ()
  • Regions A (δ 39–44 ppm) and B (δ 29–36 ppm) : Chemical shifts in these regions vary significantly between analogs, reflecting differences in substituent electronic effects. For example, electron-withdrawing groups (e.g., -CF₃O in ) deshield adjacent protons compared to electron-donating groups (e.g., -CH₃ in the target compound).

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